3-(2-Fluorophenyl)pyridine
Description
3-(2-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 2-fluorophenyl group. This structural motif is significant in coordination chemistry and medicinal applications due to its ability to act as a ligand for transition metals and influence electronic properties via the electron-withdrawing fluorine atom. The fluorine atom at the ortho position of the phenyl ring enhances steric and electronic effects, impacting binding affinity in metal complexes and modulating biological activity in pharmaceutical contexts .
In Au(III) cyclometallated compounds, this compound derivatives serve as precursors for catalysts and luminescent materials. For example, [Au(3-methyl-2-(2-fluorophenyl)pyridine)Cl₂] has been utilized in catalytic applications and structural studies, with substituents on both the pyridine and phenyl rings fine-tuning reactivity and stability .
Properties
CAS No. |
89346-49-6 |
|---|---|
Molecular Formula |
C11H8FN |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
3-(2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H8FN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H |
InChI Key |
OFVMMLBVGWZEHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Fluorine Substitution :
- This compound exhibits moderate electron-withdrawing effects, ideal for stabilizing Au(III) complexes .
- Compounds with multiple fluorine substituents (e.g., 2,3,4-trifluorophenyl) show stronger electronic modulation, enhancing catalytic activity in Au(III) systems .
Heterocyclic Extensions :
- The addition of triazolyl (IrFPHtz) or thiazolyl groups increases π-conjugation and binding specificity. IrFPHtz demonstrates anti-inflammatory effects by downregulating TNF-α and IL-6 in spinal cord neurons .
Steric Effects: Bulky substituents (e.g., 4-dimethylamino) improve steric shielding in metal complexes, reducing decomposition rates in catalytic cycles .
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